1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by a unique combination of functional groups and heterocyclic systems. Its structure includes:
- Sulfonyl group: Attached to the azetidine, this electron-withdrawing group enhances polarity and stability compared to sulfides.
- Furan-2-ylmethyl moiety: A five-membered oxygen-containing heterocycle, contributing to lipophilicity and π-electron interactions.
- 2,2-Dimethylpropan-1-one: A bulky ketone group that influences steric effects and molecular conformation.
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)12(15)14-7-11(8-14)19(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQJVKZPMMKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, an azetidine moiety, and a sulfonyl group, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The furan ring and azetidine structure suggest potential for diverse biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, which may facilitate enzyme inhibition or receptor modulation. The azetidine ring adds rigidity and specificity to the molecule, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties against various pathogens.
- Anticancer Potential : The compound may act as an inhibitor of specific cancer-related enzymes or pathways, making it a candidate for further exploration in cancer therapy .
Antimicrobial Activity
A study exploring the antimicrobial properties of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the furan and sulfonamide functionalities was linked to enhanced activity due to their ability to penetrate bacterial cell walls effectively .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 30 µg/mL |
Anticancer Activity
In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation. A derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 90 |
| 1 | 70 |
| 5 | 40 |
These results indicate that higher concentrations lead to significant cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules from the literature.
1-(5-Benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)-2,2-dimethylpropan-1-one ()
- Structural Differences :
- Replaces the azetidine with a 2,3-dihydro-1,3,4-thiadiazole (5-membered aromatic ring containing two nitrogens and a sulfur).
- Features a benzylsulfanyl (sulfide) group instead of a sulfonyl.
- Implications: The thiadiazole’s aromaticity may enhance π-π stacking interactions, while the sulfide group is less polar and oxidatively unstable compared to sulfonyl .
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one ()
- Structural Differences :
- Substitutes azetidine with a three-membered epoxide (oxirane) ring.
- Includes a 2,4-dichlorophenyl group instead of furan.
- The electron-withdrawing chlorine atoms increase electrophilicity, contrasting with the electron-rich furan in the target compound .
3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one ()
- Structural Differences :
- Contains indole (aromatic heterocycle with nitrogen) and imidazole (five-membered ring with two nitrogens) instead of azetidine and furan.
- Implications :
Substituted 3-(Dimethyl/Diethylamino)-1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]propan-1-one ()
- Structural Differences: Features a benzothiazepine (7-membered ring with sulfur and nitrogen) and amino groups.
- Implications: The benzothiazepine core is associated with anticonvulsant activity.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
